Diethylacetamidomalonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

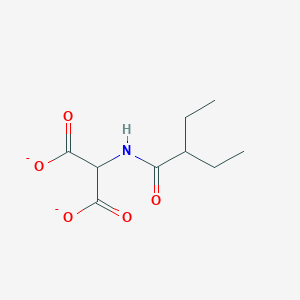

Molecular Formula |

C9H13NO5-2 |

|---|---|

Molecular Weight |

215.2 g/mol |

IUPAC Name |

2-(2-ethylbutanoylamino)propanedioate |

InChI |

InChI=1S/C9H15NO5/c1-3-5(4-2)7(11)10-6(8(12)13)9(14)15/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15)/p-2 |

InChI Key |

JJVPSBMKPFLOJL-UHFFFAOYSA-L |

Canonical SMILES |

CCC(CC)C(=O)NC(C(=O)[O-])C(=O)[O-] |

Synonyms |

DEAMA diethyl acetamidomalonic acid diethyl acetamidomalonic acid, 2-(13)C-labeled diethylacetamidomalonate diethylacetamidomalonic acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl Acetamidomalonate from Diethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl acetamidomalonate, a crucial reagent in the preparation of various α-amino acids.[1] The primary and most practical synthesis route involves a two-step, one-pot procedure starting from diethyl malonate. This document outlines the detailed reaction mechanisms, experimental protocols, and quantitative data associated with this process, as well as an alternative synthetic pathway.

Core Synthesis Pathway: From Diethyl Malonate to Diethyl Acetamidomalonate

The most widely adopted synthesis proceeds through two key transformations:

-

Nitrosation: Diethyl malonate is reacted with sodium nitrite (B80452) in an acidic medium to form the intermediate, diethyl isonitrosomalonate.[1][2][3] This reaction involves the formation of a nitrosating species from nitrous acid, which then attacks the enolate form of the diethyl malonate.[4]

-

Reductive Acetylation: The diethyl isonitrosomalonate intermediate is subsequently reduced and acetylated in a single step.[2] This is typically achieved using zinc dust for the reduction of the oxime group to an amine, which is then immediately acetylated by acetic anhydride (B1165640) present in the reaction mixture.[1][5]

The overall reaction yields diethyl acetamidomalonate, a stable, crystalline solid, in good yields.[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis.

This procedure is adapted from the well-established method reported in Organic Syntheses.[1]

Step A: Synthesis of Diethyl Isonitrosomalonate

-

Equip a 500-ml three-necked, round-bottomed flask with a mechanical stirrer and a thermometer.

-

Add 50 g (0.312 mole) of diethyl malonate to the flask.

-

Cool the flask in an ice bath and add a mixture of 57 ml of glacial acetic acid and 81 ml of water while stirring.

-

Maintaining the internal temperature at approximately 5°C, add 65 g (0.944 mole) of solid sodium nitrite in portions over a period of 1.5 hours.

-

Once the addition is complete, remove the ice bath and continue stirring for 4 hours. The temperature of the mixture will rise to a maximum of 34–38°C within the first 2 hours before gradually decreasing.

-

Transfer the reaction mixture to a separatory funnel and extract twice with 50-ml portions of ether.

-

The combined ethereal solution containing diethyl isonitrosomalonate is used directly in the next step without further purification.[1] Note: Attempting to purify diethyl isonitrosomalonate by distillation is hazardous as it has been reported to explode.[1][6]

Step B: Synthesis of Diethyl Acetamidomalonate

-

Equip a 1-liter, three-necked, round-bottomed flask with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Combine the ethereal solution of diethyl isonitrosomalonate from Step A, 86 g (0.842 mole) of acetic anhydride, and 225 ml (3.95 moles) of glacial acetic acid in the flask.

-

With vigorous stirring, add 78.5 g (1.20 moles) of zinc dust in small portions over 1.5 hours. The reaction is markedly exothermic; maintain the temperature between 40–50°C using intermittent cooling with a water bath.[1][5]

-

After the zinc addition is complete, stir the mixture for an additional 30 minutes.

-

Filter the reaction mixture with suction and wash the filter cake thoroughly with two 200-ml portions of glacial acetic acid.

-

Combine the filtrate and washings and concentrate under reduced pressure on a steam bath until a thick, partially crystallized oil remains.

-

For purification, add 100 ml of water to the residue and warm the flask on a steam bath until the solid melts.

-

Stir the hot mixture of oil and water rapidly in an ice bath to induce crystallization of a fine white product.

-

After cooling for an additional hour in the ice bath, collect the product by filtration, wash once with cold water, and dry in an oven at 50°C.

-

A second crop of crystals can be obtained by concentrating the mother liquor under reduced pressure. The final product has a melting point of 95–97°C.[1][5]

An alternative, though often less practical, route involves the acetylation of pre-synthesized diethyl aminomalonate hydrochloride.[1][7]

Step A: Synthesis of Diethyl Aminomalonate Hydrochloride

-

An ethereal solution of diethyl isonitrosomalonate (prepared from 50 g of diethyl malonate) is placed in a 500-ml reduction bottle.[6]

-

Add 100 ml of absolute alcohol and 3 g of 10% palladium-on-charcoal catalyst.[6]

-

Flush the system with hydrogen and shake under an initial pressure of 50–60 psi until hydrogen uptake ceases (approximately 15 minutes).[6]

-

Filter to remove the catalyst and concentrate the filtrate under reduced pressure at a temperature below 50°C.[6]

-

Dilute the crude diethyl aminomalonate residue with 80 ml of dry ether and filter any solids.

-

Cool the filtrate in an ice bath and pass dry hydrogen chloride over the surface of the stirred solution.

-

Collect the precipitated fine white crystals of diethyl aminomalonate hydrochloride by suction filtration and wash with dry ether. The product has a melting point of 162–163°C.[6]

Step B: Acetylation of Diethyl Aminomalonate Hydrochloride

-

Dissolve 1.69 g (8.0 mmol) of diethyl 2-aminomalonate hydrochloride and 3.4 mL (24 mmol) of triethylamine (B128534) in 120 mL of dichloromethane (B109758) in a flask cooled to 0°C.[7]

-

Slowly add 0.57 mL (8.0 mmol) of acetyl chloride dropwise with stirring.[7]

-

Allow the reaction mixture to warm to room temperature and stir overnight.[7]

-

Dilute the mixture with 100 mL of dichloromethane and wash sequentially with 1 M hydrochloric acid (3 x 60 mL).[7]

-

Back-extract the aqueous phase with dichloromethane (2 x 60 mL).[7]

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield a pure white solid product with a melting point of 96°C.[7]

Data Presentation

The quantitative data for the described synthetic protocols are summarized in the tables below.

Table 1: Quantitative Data for Main Synthesis Pathway

| Step | Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio (vs. DEM) |

|---|---|---|---|---|---|

| A | Diethyl Malonate (DEM) | 160.17 | 50.0 | 0.312 | 1.0 |

| Sodium Nitrite | 69.00 | 65.0 | 0.944 | 3.0 | |

| Glacial Acetic Acid | 60.05 | ~60.0 | ~1.0 | - | |

| B | Acetic Anhydride | 102.09 | 86.0 | 0.842 | 2.7 |

| Zinc Dust | 65.38 | 78.5 | 1.20 | 3.8 |

| | Product | Diethyl Acetamidomalonate | 217.22 | 52-53 | (77-78% Yield) |

Table 2: Quantitative Data for Alternative Synthesis Pathway

| Step | Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio |

|---|---|---|---|---|---|

| A | Diethyl Malonate (starting) | 160.17 | 50.0 | 0.312 | - |

| Product | Diethyl Aminomalonate HCl | 211.64 | 16.5-17.4 | (78-82% Yield) | |

| B | Diethyl Aminomalonate HCl | 211.64 | 1.69 | 0.008 | 1.0 |

| Triethylamine | 101.19 | ~2.43 | 0.024 | 3.0 | |

| Acetyl Chloride | 78.50 | 0.63 | 0.008 | 1.0 |

| | Product | Diethyl Acetamidomalonate | 217.22 | 1.68 | (96% Yield) |

Visualizations

The following diagrams illustrate the synthesis workflow and logical relationships.

Caption: Overall workflow for the synthesis of diethyl acetamidomalonate.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]

- 3. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 4. Enol and enolate (carbanion) intermediates in nitrosation. Reactions of ethyl cyanoacetate, diethyl malonate and malononitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. quora.com [quora.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Diethyl acetamidomalonate synthesis - chemicalbook [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Formation of Diethylacetamidomalonate

Abstract

This compound (DEAM) is a critical precursor in the synthesis of a wide array of both natural and unnatural α-amino acids, which are fundamental building blocks for numerous pharmaceuticals and biologically active compounds.[1][2][3] Its structure, featuring a protected amino group and the characteristic malonic ester functionality, makes it an ideal substrate for malonic ester synthesis pathways.[2][4] This document provides a comprehensive overview of the core mechanisms underlying the formation of this compound, detailed experimental protocols for its synthesis, and a summary of relevant quantitative data. The guide is intended to serve as a technical resource for professionals engaged in organic synthesis and drug development.

Core Formation Mechanisms

The synthesis of this compound is predominantly achieved through two well-established synthetic routes. The most common and industrially viable method begins with diethyl malonate, involving a two-step process of nitrosation followed by reductive acetylation. An alternative, though less practical, route involves the direct acetylation of diethyl aminomalonate.

Synthesis from Diethyl Malonate

This widely used method proceeds in two key stages: the formation of an intermediate, diethyl isonitrosomalonate, and its subsequent reduction and acetylation to yield the final product.[1][5]

Stage 1: Nitrosation of Diethyl Malonate

The first stage involves the reaction of diethyl malonate with sodium nitrite (B80452) in a solution of acetic acid.[1][5][6] This reaction forms diethyl isonitrosomalonate (also referred to as diethyl α-oximinomalonate). The acidic conditions generate nitrous acid (HONO) from sodium nitrite, which then acts as the nitrosating agent at the α-carbon of the diethyl malonate.

Stage 2: Reductive Acetylation

The intermediate diethyl isonitrosomalonate is then reduced and acetylated in a one-pot reaction.[1][5] This is typically accomplished using zinc dust in a mixture of glacial acetic acid and acetic anhydride (B1165640).[1][5] The zinc powder acts as the reducing agent, converting the isonitroso group (=N-OH) to an amino group (-NH2). The newly formed diethyl aminomalonate is unstable and is immediately acetylated in situ by the acetic anhydride present in the reaction mixture to form the stable this compound.[1][5] The overall yield for this two-stage process is reported to be around 77-78%.[1][5]

Synthesis from Diethyl Aminomalonate Hydrochloride

An alternative pathway is the direct N-acylation of diethyl aminomalonate.[5][7] Diethyl aminomalonate hydrochloride is treated with acetyl chloride in the presence of a base, such as triethylamine (B128534), in a solvent like dichloromethane (B109758).[3][8] The base neutralizes the hydrochloride and the HCl generated during the acylation. While this method can achieve very high yields (up to 96%), it is considered less practical for large-scale synthesis because the starting material, diethyl aminomalonate, is unstable and is typically prepared in relatively poor yields.[5][8]

Visualization of Pathways and Workflows

The following diagrams illustrate the chemical transformations and experimental processes described.

Caption: Reaction pathway from Diethyl Malonate to DEAM.

Caption: Experimental workflow for DEAM synthesis.

Caption: Direct N-Acetylation of Diethyl Aminomalonate.

Quantitative Data Summary

The efficiency of this compound synthesis varies with the chosen method and specific reaction conditions. The following table summarizes key quantitative data from cited experimental procedures.

| Method | Starting Material | Key Reagents | Temperature (°C) | Yield (%) | Purity/Melting Point (°C) | Reference |

| Nitrosation & Reductive Acetylation | Diethyl Malonate | 1. NaNO₂, Acetic Acid2. Zinc, Acetic Anhydride | 5°C then 40-50°C | 77-78% | 95-97°C | [5] |

| Nitrosation & Reductive Acetylation | Diethyl Malonate | 1. NaNO₂, Acetic Acid2. Zinc, Acetic Anhydride | 40-50°C | 82.1% | 96.2-97.4°C | [6] |

| Nitrosation & Catalytic Hydrogenation | Diethyl Malonate | 1. NaNO₂, Acetic Acid2. H₂, Pd/C, Acetic Anhydride | - | 40% | - | [5] |

| Direct N-Acetylation | Diethyl Aminomalonate Hydrochloride | Acetyl Chloride, Triethylamine, Dichloromethane | 0°C to RT | 96% | 96°C | [3][8] |

| Copper-Catalyzed Oxidation | Diethyl Malonate, Acetamide | CuCl, Ligand, Air (Oxidant), Acetic Acid | - | >90% | >99% Purity | [9] |

Experimental Protocols

The following are detailed methodologies for the primary synthesis routes of this compound.

Protocol 1: Synthesis from Diethyl Malonate (via Reductive Acetylation)

This protocol is adapted from the well-established procedure published in Organic Syntheses.[5]

Part A: Preparation of Diethyl Isonitrosomalonate (Intermediate)

-

Setup: In a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 50 g (0.312 mole) of diethyl malonate.

-

Cooling: Cool the flask in an ice bath. Add a mixture of 57 mL of glacial acetic acid and 81 mL of water with stirring.

-

Nitrosation: While maintaining the internal temperature at approximately 5°C, add 65 g (0.944 mole) of solid sodium nitrite in small portions over a period of 1.5 hours.

-

Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours. The resulting solution contains the crude diethyl isonitrosomalonate and is used directly in the next step without purification.

Part B: Preparation of this compound

-

Setup: In a 1-L three-necked, round-bottomed flask fitted with a mechanical stirrer, thermometer, and a dropping funnel, place the solution of diethyl isonitrosomalonate from Part A, 86 g (0.842 mole) of acetic anhydride, and 225 mL of glacial acetic acid.

-

Reduction: With vigorous stirring, add 78.5 g (1.20 moles) of zinc dust in small portions over 1.5 hours. The rate of addition should be controlled to maintain the reaction temperature between 40–50°C.

-

Stirring: After all the zinc has been added, stir the mixture for an additional 30 minutes.

-

Filtration: Filter the reaction mixture with suction and wash the filter cake thoroughly with two 200-mL portions of glacial acetic acid.

-

Concentration: Combine the filtrate and washings and evaporate under reduced pressure on a steam bath until a thick, partially crystallized oil remains.

-

Purification: To the crude product, add 100 mL of water and warm the flask on a steam bath until the solid melts. Stir the mixture of oil and water rapidly in an ice bath. This compound will crystallize as a fine white product.

-

Isolation: Collect the crystals by suction filtration, wash with cold water, and dry. A second crop can be obtained by concentrating the mother liquor.

-

Yield: The total yield is 52–53 g (77–78% based on diethyl malonate), with a melting point of 95–97°C.[5]

Protocol 2: Synthesis from Diethyl Aminomalonate Hydrochloride (via Direct Acetylation)

This protocol is based on procedures found in chemical literature.[3][8]

-

Setup: Dissolve diethyl 2-aminomalonate hydrochloride (1.69 g, 8.0 mmol) and triethylamine (3.4 mL, 24 mmol) in 120 mL of dichloromethane in a suitable flask at 0°C.

-

Acetylation: Add acetyl chloride (0.57 mL, 8.0 mmol) slowly and dropwise with stirring.

-

Reaction: Allow the reaction mixture to gradually warm to room temperature and stir overnight.

-

Workup: Dilute the mixture with 100 mL of dichloromethane and wash sequentially with 1 M hydrochloric acid (3 x 60 mL).

-

Extraction: Back-extract the combined aqueous phase with dichloromethane (2 x 60 mL).

-

Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate. Remove the solvent by concentration under reduced pressure to yield the pure white solid product.

-

Yield: The reported yield is 1.68 g (96%).[8]

Disclaimer: All experimental procedures should be performed with appropriate safety precautions in a controlled laboratory setting. A thorough risk assessment should be conducted prior to any chemical synthesis.

References

- 1. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]

- 2. Diethyl Acetamidomalonate | Research Chemicals Supplier [benchchem.com]

- 3. Diethyl acetamidomalonate | 1068-90-2 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN104610082A - Preparation method of diethyl acetamidomalonate - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Diethyl acetamidomalonate synthesis - chemicalbook [chemicalbook.com]

- 9. CN107602408B - Synthesis method of acetamino diethyl malonate - Google Patents [patents.google.com]

physical and chemical properties of diethylacetamidomalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylacetamidomalonate (DEAM) is a pivotal synthetic intermediate, widely recognized for its versatility in organic synthesis, particularly in the preparation of α-amino acids, pharmaceuticals, and other bioactive compounds.[1][2][3] This technical guide provides an in-depth overview of the physical and chemical properties of DEAM, detailed experimental protocols for its synthesis and purification, and its key applications in research and drug development. All quantitative data is presented in structured tables for ease of reference, and key synthetic pathways are visualized using logical diagrams.

Introduction

This compound, with the CAS number 1068-90-2, is a derivative of diethyl malonate and a protected form of the unstable aminomalonic acid.[2][4] Its structure, featuring an acetamido group and two ethyl ester functionalities, allows for a wide range of chemical modifications.[3][5] The presence of the active methylene (B1212753) group makes it an ideal substrate for malonic ester synthesis, enabling the introduction of diverse side chains.[2][4] The acetamido group serves as a protecting group for the amine, preventing undesirable side reactions during alkylation.[2] This unique combination of features has established DEAM as a cornerstone in the synthesis of both natural and unnatural α-amino acids, which are fundamental building blocks for peptide and protein-based therapeutics.[2][3][4]

Physical and Chemical Properties

This compound is a white to off-white crystalline solid under standard conditions.[1][6] It is characterized by its low solubility in water but good solubility in various organic solvents.[4][7]

Tabulated Physical and Chemical Data

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₅NO₅ | [4][6][8] |

| Molecular Weight | 217.22 g/mol | [4][9][10] |

| Melting Point | 95-98 °C | [6][9][11][12] |

| Boiling Point | 185 °C at 20 mmHg | [6][10][11][12] |

| Density | 1.1 ± 0.1 g/cm³ (estimate) | [9] |

| Vapor Pressure | 0.000565 mmHg at 25°C | [6][8][12] |

| pKa | 11.93 ± 0.59 (Predicted) | [1][6][12] |

| Appearance | White to off-white crystalline powder | [1][6][7] |

| Solubility | Slightly soluble in hot water and ether; soluble in hot alcohol, chloroform, and methanol.[4][5][6][7][10][12] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

-

¹H NMR (300 MHz, CDCl₃): δ [ppm]: 1.30 (t, J=7.1Hz, 6H), 2.08 (s, 3H), 4.27 (m, 4H), 5.18 (d, J=7.1Hz, 1H), 6.67 (d, J=5.7 Hz, 1H).[7][13]

-

¹³C NMR (75 MHz, CDCl₃): δ [ppm]: 14.0, 22.8, 56.5, 62.6, 166.5, 169.9.[7][13]

-

IR (KBr disc): Key absorptions indicate the presence of C=O (ester and amide) and N-H functional groups.[1]

-

Mass Spectrometry (Electron Ionization): Provides a fragmentation pattern that can be used to confirm the molecular structure.[1][10]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from diethyl malonate.[4][14]

Step 1: Preparation of Diethyl Isonitrosomalonate

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 50 g (0.312 mole) of diethyl malonate.[15]

-

Cool the flask in an ice bath and add a mixture of 57 ml of glacial acetic acid and 81 ml of water with stirring.[15]

-

While maintaining the temperature at approximately 5°C, add 65 g (0.944 mole) of solid sodium nitrite (B80452) in portions over 1.5 hours.[15]

-

After the addition is complete, remove the ice bath and continue stirring for 4 hours. The temperature will rise and then fall during this period.[15]

-

Transfer the reaction mixture to a separatory funnel and extract with two 50-ml portions of ether. The combined ethereal solution of diethyl isonitrosomalonate is used directly in the next step.[15]

Step 2: Reductive Acetylation to this compound

-

Place the ethereal solution of diethyl isonitrosomalonate, 86 g (0.842 mole) of acetic anhydride, and 225 ml (3.95 moles) of glacial acetic acid into a 1-liter three-necked round-bottomed flask fitted with a mechanical stirrer, thermometer, and dropping funnel.[15]

-

With vigorous stirring, add 78.5 g (1.20 moles) of zinc dust in small portions over 1.5 hours, maintaining the reaction temperature between 40–50°C. The reaction is exothermic and may require intermittent cooling.[15]

-

After the zinc addition is complete, stir the mixture for an additional 30 minutes.[15]

-

Filter the reaction mixture with suction and wash the filter cake with two 200-ml portions of glacial acetic acid.[15]

-

Evaporate the combined filtrate and washings under reduced pressure until a thick oil or partially crystalline residue remains.[15]

Purification of this compound

The crude product from the synthesis can be purified by recrystallization.

-

To the crude product, add 100 ml of water and warm the flask on a steam bath until the solid melts.[15]

-

Stir the mixture of water and oil rapidly in an ice bath to induce crystallization of fine white this compound.[15]

-

Cool in the ice bath for an additional hour, then collect the product by filtration.[15]

-

Wash the crystals once with cold water and dry them in the air at 50°C.[15]

-

A second crop can be obtained by concentrating the mother liquor under reduced pressure.[15]

-

If the product quality is inferior, it can be recrystallized from hot water (using approximately 2.5 ml of water per gram of product) with about 97% recovery.[15] Alternatively, crystallization from a benzene/petroleum ether mixture can be employed.[7][13]

Applications in Drug Development and Research

This compound is a cornerstone intermediate in the synthesis of a wide array of organic molecules, most notably α-amino acids.[4][15] This versatility makes it an invaluable tool for researchers in medicinal chemistry and drug discovery.

Synthesis of α-Amino Acids

The malonic ester synthesis pathway using DEAM allows for the creation of various racemic α-amino acids through alkylation followed by hydrolysis and decarboxylation.[2][4]

-

Racemic Phenylalanine: Synthesized by alkylating DEAM with benzyl (B1604629) chloride in the presence of a base like sodium ethoxide.[2][4]

-

Racemic Tryptophan: Can be synthesized with high yields by reacting DEAM with gramine (B1672134) or its quaternary ammonium (B1175870) compounds.[4]

-

Racemic Glutamic Acid: A one-pot reaction with propiolactone yields racemic glutamic acid.[4]

This methodology is not limited to natural amino acids; it is also extensively used to synthesize non-natural α-amino acids with diverse side chains, which are crucial for developing novel peptide-based therapeutics.[2][3][4]

Synthesis of α-Hydroxycarboxylic Acids

The amino group in the α-amino acids synthesized from DEAM can be converted to a hydroxyl group through diazotization, leading to the formation of α-hydroxycarboxylic acids.[3][4] These compounds are useful in various applications, including the development of biodegradable polymers.[4]

Precursor in Pharmaceutical Formulations

DEAM serves as a key precursor in the synthesis of several active pharmaceutical ingredients. A notable example is its use in some synthetic routes for Fingolimod, an immunosuppressant used in the treatment of multiple sclerosis.[3][4] It is also an important intermediate in the synthesis of vitamins B1 and B6, barbiturates, and non-steroidal anti-inflammatory agents.[7][12]

Mandatory Visualizations

The following diagrams illustrate the key logical and experimental workflows described in this guide.

Caption: Synthesis and Purification Workflow for this compound.

Caption: General Pathway for α-Amino Acid Synthesis using DEAM.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its straightforward preparation, coupled with its predictable reactivity, makes it an essential tool for the construction of complex molecules, particularly in the pharmaceutical industry. The ability to readily synthesize a wide variety of natural and non-natural α-amino acids from this single precursor underscores its significance in the development of new therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and applications to serve as a valuable resource for researchers and professionals in the field.

References

- 1. guidechem.com [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]

- 5. Diethyl acetamidomalonate - High purity | EN [georganics.sk]

- 6. chembk.com [chembk.com]

- 7. Diethyl acetamidomalonate | 1068-90-2 [chemicalbook.com]

- 8. guidechem.com [guidechem.com]

- 9. Diethyl acetamidomalonate | CAS#:1068-90-2 | Chemsrc [chemsrc.com]

- 10. Acetamidomalonic acid diethyl ester | C9H15NO5 | CID 14041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Diethyl acetamidomalonate 98 1068-90-2 [sigmaaldrich.com]

- 12. lookchem.com [lookchem.com]

- 13. Diethyl acetamidomalonate CAS#: 1068-90-2 [m.chemicalbook.com]

- 14. CN104610082A - Preparation method of diethyl acetamidomalonate - Google Patents [patents.google.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

Diethyl Acetamidomalonate: A Comprehensive Technical Guide

Introduction

Diethyl acetamidomalonate (DEAM) is a derivative of diethyl malonate and a key reagent in organic synthesis, particularly in the preparation of α-amino acids.[1] Its structure incorporates a protected nitrogen atom, making it an invaluable building block for introducing the amino functionality in a controlled manner. This guide provides an in-depth overview of diethyl acetamidomalonate, including its chemical identifiers, physical properties, synthesis, applications, and safety protocols, tailored for researchers and professionals in drug development and chemical sciences.

Core Identifiers and Chemical Properties

Accurate identification and understanding of the physicochemical properties of a reagent are fundamental for its effective and safe use in a laboratory setting.

Chemical Identifiers

A comprehensive list of identifiers for diethyl acetamidomalonate is provided below, facilitating its unambiguous identification in databases and regulatory documents.

| Identifier | Value | Reference |

| CAS Number | 1068-90-2 | [1][2][3][4] |

| PubChem CID | 14041 | [1][2] |

| IUPAC Name | diethyl 2-acetamidopropanedioate | [2] |

| EC Number | 213-952-9 | [1][3] |

| UNII | 4VDX81E00W | [1] |

| ChEMBL ID | CHEMBL3278808 | [1] |

| InChI | InChI=1S/C9H15NO5/c1-4-14-8(12)7(10-6(3)11)9(13)15-5-2/h7H,4-5H2,1-3H3,(H,10,11) | [1][2][5] |

| SMILES | CCOC(=O)C(C(=O)OCC)NC(=O)C | [1][2] |

Physicochemical Properties

The physical and chemical properties of diethyl acetamidomalonate are crucial for designing experiments, particularly for reaction setup and purification processes.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₅NO₅ | [1][2][4] |

| Molar Mass | 217.22 g·mol⁻¹ | [1][2][3][4] |

| Appearance | White to light yellow crystalline powder | [1][6][7] |

| Melting Point | 95-98 °C | [6][7][8] |

| Boiling Point | 185 °C at 20 mmHg | [6][7] |

| Solubility | Good solubility in lower alcohols and chloroform; low solubility in water. | [1][6][7] |

| Density | Approximately 1.1 g/cm³ | [8] |

Synthesis of Diethyl Acetamidomalonate

A common and effective method for preparing diethyl acetamidomalonate involves a two-step process starting from diethyl malonate.[1][9][10]

-

Isonitrosation: Diethyl malonate is reacted with sodium nitrite (B80452) (NaNO₂) in acetic acid to form diethyl isonitrosomalonate.[1][9][10][11]

-

Reduction and Acetylation: The resulting diethyl isonitrosomalonate is then reduced and acetylated.[9] This is typically achieved by reducing the intermediate in a mixture of glacial acetic acid and acetic anhydride (B1165640) using zinc powder.[1][10][11] The amine formed during the reduction is subsequently acetylated by acetic anhydride to yield the final product, diethyl acetamidomalonate.[1]

Applications in Organic Synthesis

Diethyl acetamidomalonate is a versatile intermediate in organic synthesis, most notably in the preparation of α-amino acids.[1][7][9] This method, known as the amidomalonate synthesis, is a reliable and high-yielding variation of the malonic ester synthesis.[9]

Synthesis of α-Amino Acids

The synthesis of racemic α-amino acids using diethyl acetamidomalonate proceeds through a three-step sequence: deprotonation, alkylation, and finally, hydrolysis and decarboxylation.[1][12]

-

Deprotonation: The α-carbon of diethyl acetamidomalonate is acidic and can be deprotonated by a suitable base, such as sodium ethoxide, to form a nucleophilic enolate.[1][9][12]

-

Alkylation: The enolate then undergoes a nucleophilic substitution reaction with an alkyl halide (R-X) to introduce the desired amino acid side chain.[1][9][12]

-

Hydrolysis and Decarboxylation: The resulting dialkyl derivative is then subjected to acidic hydrolysis, which converts the ester and amide groups to carboxylic acids and an amine. The intermediate β-dicarboxylic acid readily decarboxylates upon heating to yield the final α-amino acid.[1][9][12]

For instance, racemic phenylalanine can be synthesized by alkylating diethyl acetamidomalonate with benzyl (B1604629) chloride in the presence of sodium ethoxide, followed by hydrolysis and decarboxylation, with a reported yield of 65%.[1] Similarly, racemic tryptophan can be synthesized in high yields (>90%) using gramine.[1]

Beyond natural amino acids, this methodology can also be adapted to synthesize unnatural α-amino acids, which are of significant interest in drug discovery and development.[1]

References

- 1. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]

- 2. Acetamidomalonic acid diethyl ester | C9H15NO5 | CID 14041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diethyl acetamidomalonate - High purity | EN [georganics.sk]

- 4. scbt.com [scbt.com]

- 5. Diethyl acetamidomalonate(1068-90-2) 1H NMR [m.chemicalbook.com]

- 6. Diethyl acetamidomalonate | 1068-90-2 [chemicalbook.com]

- 7. Diethyl acetamidomalonate CAS#: 1068-90-2 [m.chemicalbook.com]

- 8. Diethyl acetamidomalonate | CAS#:1068-90-2 | Chemsrc [chemsrc.com]

- 9. benchchem.com [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. quora.com [quora.com]

- 12. Ch27 : Synthesis of amino acids [chem.ucalgary.ca]

The Acidity of Diethylacetamidomalonate's Alpha-Proton: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the acidity of the alpha-proton in diethylacetamidomalonate, a critical parameter in its application as a versatile reagent in organic synthesis, particularly in the preparation of amino acids. The document elucidates the structural and electronic factors governing this acidity, presents a predicted pKa value, and details a comprehensive experimental protocol for its empirical determination. Furthermore, this guide illustrates the mechanism of deprotonation and subsequent enolate stabilization, which is fundamental to the synthetic utility of this compound.

Introduction

This compound (DEAM) is a derivative of diethyl malonate and a key building block in the synthesis of a wide array of organic molecules, most notably α-amino acids. The synthetic versatility of DEAM is primarily attributed to the pronounced acidity of the proton attached to the α-carbon, the carbon atom situated between the two carbonyl groups of the ester functionalities.

The electron-withdrawing nature of the adjacent carbonyl groups and the acetamido group significantly increases the acidity of this α-proton, facilitating its removal by a moderately strong base. This deprotonation yields a resonance-stabilized enolate ion, a potent nucleophile that can readily participate in various carbon-carbon bond-forming reactions. A quantitative understanding of the acidity of this proton, represented by its pKa value, is paramount for optimizing reaction conditions and maximizing yields in synthetic procedures.

Quantitative Data on Acidity

| Compound | pKa Value | Method |

| This compound | 11.93 ± 0.59 | Predicted |

| Diethyl Malonate | ~13 | Experimental |

The lower predicted pKa of this compound compared to diethyl malonate is consistent with the additional electron-withdrawing effect of the acetamido group at the α-position, which further stabilizes the resulting conjugate base.

The Underlying Chemistry of Alpha-Proton Acidity

The notable acidity of the α-proton in this compound is a direct consequence of the stabilization of its conjugate base, the enolate ion. This stabilization arises from two primary electronic effects:

-

Inductive Effect: The two electronegative oxygen atoms of the carbonyl groups and the nitrogen atom of the acetamido group exert a strong electron-withdrawing inductive effect. This effect polarizes the C-H bond, making the α-proton more susceptible to abstraction by a base.

-

Resonance Effect: Upon deprotonation, the resulting negative charge on the α-carbon is delocalized over the two adjacent carbonyl groups through resonance. This delocalization spreads the negative charge over several atoms, significantly stabilizing the enolate ion. The resonance structures of the this compound enolate are depicted below.

The ability to form this stable, resonance-delocalized enolate is the key to the synthetic utility of this compound.

Experimental Protocol for pKa Determination

The following is a detailed protocol for the experimental determination of the pKa of this compound's alpha-proton using potentiometric titration. This method is adapted from established procedures for similar dicarbonyl compounds.

Materials and Equipment

-

This compound (high purity)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized water (boiled to remove dissolved CO2)

-

Ethanol (reagent grade, if co-solvent is needed)

-

pH meter with a combination glass electrode, capable of 0.01 pH unit resolution

-

Automatic titrator or manual burette (Class A)

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes (Class A)

-

Beakers

Procedure

-

Solution Preparation:

-

Prepare a 0.01 M solution of this compound by accurately weighing the solid and dissolving it in a known volume of deionized water. If solubility is limited, a co-solvent system (e.g., water-ethanol mixture) can be used. Note that the use of a co-solvent will yield an apparent pKa (pKaapp) specific to that solvent system.

-

Prepare a 0.15 M KCl solution to maintain a constant ionic strength during the titration.

-

-

Titration Setup:

-

Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 7.00 and 10.00) that bracket the expected pKa.

-

Place a known volume (e.g., 50.00 mL) of the 0.01 M this compound solution into a beaker containing a magnetic stir bar.

-

Add a sufficient volume of the 0.15 M KCl solution to the beaker.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged and clear of the stir bar.

-

Begin gentle stirring.

-

-

Titration Process:

-

Record the initial pH of the solution.

-

Add the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from the burette.

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration until the pH has risen significantly past the expected equivalence point (e.g., to pH 12-12.5).

-

Data Analysis

-

Titration Curve: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Equivalence Point Determination: Determine the equivalence point, which is the point of steepest inflection on the titration curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration data. The equivalence point corresponds to the peak of the first derivative curve or the zero crossing of the second derivative curve.

-

pKa Calculation: The pKa is the pH at the half-equivalence point. Once the volume of NaOH at the equivalence point (Veq) is determined, the volume at the half-equivalence point is Veq/2. The pKa is the pH of the solution when this volume of base has been added.

Visualizations

Deprotonation and Enolate Formation

The following diagram illustrates the deprotonation of this compound by a base to form the resonance-stabilized enolate ion.

Caption: Deprotonation of this compound to form the enolate.

Resonance Stabilization of the Enolate

The stability of the enolate is key to its formation. The negative charge is delocalized across the α-carbon and the oxygen atoms of the two carbonyl groups.

Caption: Resonance structures of the this compound enolate.

Experimental Workflow for pKa Determination

The logical flow of the experimental determination of pKa via potentiometric titration is outlined below.

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The acidity of the alpha-proton of this compound, with a predicted pKa of approximately 11.93, is a cornerstone of its utility in modern organic synthesis. This acidity is a direct result of the powerful electron-withdrawing and resonance-stabilizing effects of the adjacent carbonyl and acetamido groups. The detailed experimental protocol provided herein offers a robust method for the empirical determination of this crucial physicochemical property. A thorough understanding and quantification of this acidity are essential for researchers and professionals in drug development and chemical synthesis to effectively harness the synthetic potential of this versatile molecule.

Navigating the Solubility Landscape of Diethylacetamidomalonate in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of diethylacetamidomalonate, a critical reagent in the synthesis of amino acids and various pharmaceuticals. Designed for researchers, scientists, and professionals in drug development, this document consolidates available solubility data and provides a detailed experimental framework for its quantitative determination.

Introduction

This compound, a white to light yellow crystalline powder, serves as a versatile building block in organic synthesis. Its solubility in various organic solvents is a fundamental parameter that dictates reaction conditions, purification strategies, and formulation development. Despite its widespread use, a comprehensive, publicly available dataset of its quantitative solubility in common organic solvents is notably scarce. This guide aims to bridge this gap by presenting known qualitative and quantitative data while providing a robust protocol for its experimental determination.

Solubility Profile of this compound

The solubility of this compound is dictated by its molecular structure, which includes polar acetamido and ester functional groups, as well as nonpolar ethyl groups. This dual character allows for its dissolution in a range of organic solvents. The available data, largely qualitative, is summarized below.

Data Presentation: Quantitative and Qualitative Solubility

| Solvent | Chemical Formula | Type | Solubility Classification | Quantitative Value (at 25°C unless specified) | Citation |

| Chloroform | CHCl₃ | Halogenated | Soluble | Not available | [1][2] |

| Methanol | CH₃OH | Polar Protic | Soluble | Not available | [1][2] |

| Lower Alcohols | - | Polar Protic | Good Solvency | Not available | [1][3] |

| Hot Alcohol | - | Polar Protic | Soluble | Not available | [2][4] |

| Ether | (C₂H₅)₂O | Polar Aprotic | Slightly Soluble (in hot ether) | Not available | [2][4] |

| Water | H₂O | Polar Protic | Slightly Soluble (in hot water) | Not available | [1][2][4] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble | 100 mg/mL | [5] |

| Benzene/Petroleum Ether | - | Nonpolar | - (Used for recrystallization) | Not available | [1] |

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, methodology for the quantitative determination of this compound solubility in various organic solvents. This protocol is based on the widely accepted isothermal shake-flask method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or incubator

-

Centrifuge

-

Calibrated thermometers

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Vials with screw caps

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C, 40°C).

-

Agitate the samples for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, cease agitation and allow the vials to stand in the thermostatic environment for at least 2 hours to allow undissolved solid to settle.

-

Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

-

Determine the weight of the transferred supernatant.

-

Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

-

Analyze the diluted sample solutions under the same conditions.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

Express the solubility in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Mandatory Visualization: Experimental Workflow

Caption: Workflow for determining this compound solubility.

Conclusion

The solubility of this compound in organic solvents is a crucial parameter for its application in chemical synthesis and pharmaceutical development. While comprehensive quantitative data remains limited in the public domain, this guide provides a consolidated view of the existing knowledge. The detailed experimental protocol and workflow diagram offer a standardized approach for researchers to determine precise solubility values in their solvents of interest, thereby facilitating process optimization and innovation.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Diethylacetamidomalonate

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for diethylacetamidomalonate, a versatile intermediate in organic synthesis.[1][2] The document is intended for researchers, scientists, and professionals in drug development who utilize this compound and require detailed characterization data. Diethyl acetamidomalonate is notably used in the synthesis of α-amino acids and various pharmaceutical compounds.[1][2][3]

Chemical Structure and Numbering Scheme

To facilitate the interpretation of the NMR data, the following chemical structure and numbering scheme for this compound (CAS RN: 1068-90-2) are used.[4]

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The data presented below is a compilation from various spectral databases.

| Signal Assignment (Atom Number) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| NH (3) | ~8.77 | Broad Doublet | 1H | |

| CH (4) | ~5.08 | Doublet | 1H | |

| CH₂ (7, 7') | ~4.18 | Quartet | 4H | ~7.1 |

| CH₃ (1) | ~1.93 | Singlet | 3H | |

| CH₃ (8, 8') | ~1.25 | Triplet | 6H | ~7.1 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration. The assignments are based on typical chemical shift values, multiplicities, and integrations for the functional groups present. For instance, the quartet integrating to 4H and the triplet integrating to 6H are characteristic of the two equivalent ethyl ester groups.[5] The singlet at 1.93 ppm corresponds to the acetyl methyl group, and the doublet at 5.08 ppm is attributed to the methine proton, which is coupled to the adjacent NH proton.[5]

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a separate signal.

| Signal Assignment (Atom Number) | Chemical Shift (δ, ppm) |

| C=O (2) | ~169.4 |

| C=O (5, 5') | ~167.1 |

| CH₂ (7, 7') | ~62.5 |

| CH (4) | ~57.0 |

| CH₃ (1) | ~22.5 |

| CH₃ (8, 8') | ~14.0 |

Note: The assignments are based on general principles of ¹³C NMR spectroscopy. Carbonyl carbons of amides and esters appear at the lowest field (highest ppm).[6] The methine carbon (CH) is found around 57 ppm, while the methylene (B1212753) carbons of the ethyl groups are slightly further downfield due to their proximity to the electronegative oxygen atoms.[6] The methyl carbons of the acetyl and ethyl groups appear at the highest field (lowest ppm).[6]

Experimental Protocols

While a specific protocol for this compound was not available, the following represents a general and standard methodology for obtaining high-quality NMR spectra for a solid organic compound of this nature.

1. Sample Preparation:

-

Dissolution: Approximately 10-20 mg of high-purity this compound is dissolved in 0.6-0.7 mL of a deuterated solvent.[7] Chloroform-d (CDCl₃) is a common choice for this compound.

-

Reference Standard: A small amount of tetramethylsilane (B1202638) (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

-

Transfer: The solution is filtered, if necessary, to remove any particulate matter and transferred to a standard 5 mm NMR tube.

2. NMR Data Acquisition:

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).[8][9]

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

A higher number of scans (e.g., 128, 256, or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[10]

-

A relaxation delay (d1) may be adjusted to ensure quantitative detection of all carbon types, particularly quaternary carbons.[10]

-

-

Data Processing:

-

The acquired free induction decay (FID) is Fourier transformed.

-

The resulting spectrum is phased and baseline corrected.

-

Chemical shifts are referenced to TMS or the residual solvent peak.

-

Visualized Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral interpretation in an NMR experiment.

Caption: A generalized workflow for conducting NMR analysis of a chemical compound.

References

- 1. Diethyl acetamidomalonate - High purity | EN [georganics.sk]

- 2. Diethyl acetamidomalonate | 1068-90-2 [chemicalbook.com]

- 3. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]

- 4. Diethyl Acetamidomalonate | 1068-90-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Solved QUESTION 13 Examine the 1H-NMR Spectrum of diethyl | Chegg.com [chegg.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. hmdb.ca [hmdb.ca]

- 10. emory.edu [emory.edu]

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry of Diethylacetamidomalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometric characteristics of diethylacetamidomalonate, a key intermediate in the synthesis of amino acids and various pharmaceuticals. This document outlines detailed experimental protocols for spectral acquisition and presents a thorough analysis of the spectral data, including key fragmentation pathways.

Infrared Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its amide and ester functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A common and convenient method for obtaining the IR spectrum of a solid sample like this compound is using a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of powdered this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition: The pressure arm is lowered to ensure firm contact between the sample and the crystal. The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

IR Spectral Data

The infrared spectrum of this compound is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3300 | Medium, Sharp | N-H stretch (Amide) |

| 2980-2900 | Medium | C-H stretch (Alkyl) |

| ~1740 | Strong | C=O stretch (Ester) |

| ~1680 | Strong | C=O stretch (Amide I band) |

| ~1530 | Medium | N-H bend and C-N stretch (Amide II band) |

| 1250-1020 | Strong | C-O stretch (Ester) |

Mass Spectrometry Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural elucidation and confirmation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule.

-

Sample Introduction: A small amount of this compound is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, characteristic ions.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Mass Spectral Data and Fragmentation

The electron ionization mass spectrum of this compound (molar mass: 217.22 g/mol ) shows several key fragments. While the molecular ion peak at m/z 217 may be weak or absent due to the extensive fragmentation, a peak at m/z 218 can sometimes be observed, corresponding to the M+1 isotope peak.[1] High-resolution mass spectrometry has determined the mass of the sodium adduct [C₉H₁₅NO₅+Na]⁺ to be 240.0824.[2]

Table of Dominant Fragments in EI-MS:

| m/z | Relative Intensity | Proposed Fragment Structure/Identity |

| 172 | Moderate | [M - C₂H₅O]⁺ |

| 144 | Moderate | [M - COOC₂H₅]⁺ |

| 102 | High | [CH(NHCOCH₃)(COOC₂H₅)]⁺• |

| 99 | Moderate | [CH(COOC₂H₅)]⁺ |

| 74 | Moderate | [COOC₂H₅]⁺ |

| 43 | High | [CH₃CO]⁺ |

Collision-Induced Dissociation (CID) of the Protonated Molecule [M+H]⁺:

In softer ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 218.1 is readily formed. Collision-induced dissociation (CID) of this ion leads to a major fragment at m/z 176.1.

Application Workflow: Synthesis of α-Amino Acids

This compound is a cornerstone in the synthesis of various α-amino acids. The general workflow, known as the amidomalonate synthesis, is an extension of the malonic ester synthesis.[3][4]

References

The Reactivity of Diethylacetamidomalonate Enolate: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Diethylacetamidomalonate (DEAM) is a versatile and pivotal building block in modern organic synthesis, particularly in the preparation of a wide array of natural and unnatural α-amino acids. Its reactivity is centered around the facile generation of a stabilized enolate, which serves as a potent carbon nucleophile. This guide provides a comprehensive overview of the reactivity of the this compound enolate, detailing its formation and subsequent reactions, including alkylation, acylation, and Michael additions. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals by providing detailed experimental protocols, quantitative data, and mechanistic insights.

Physicochemical Properties and Enolate Formation

This compound is a white to light yellow crystalline powder with a melting point of 95-98 °C.[1] The key to its reactivity lies in the acidity of the α-proton located on the carbon between the two ester carbonyl groups. The electron-withdrawing nature of the adjacent acetamido and ester functionalities significantly increases the acidity of this proton, facilitating its removal by a suitable base to form a resonance-stabilized enolate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₅NO₅ | [4] |

| Molecular Weight | 217.22 g/mol | [4] |

| Melting Point | 95-98 °C | [1] |

| Boiling Point | 185 °C / 20 mmHg | [1] |

| Predicted pKa | 11.93 ± 0.59 | [2] |

| Solubility | Soluble in chloroform (B151607) and methanol; slightly soluble in water. | [2] |

Reactions of the this compound Enolate

The this compound enolate is a versatile intermediate that participates in a variety of carbon-carbon bond-forming reactions. The most prominent of these are alkylation, acylation, and Michael additions.

Alkylation: A Gateway to α-Amino Acids

The most well-documented and widely utilized reaction of the this compound enolate is its alkylation with a variety of electrophiles, primarily alkyl halides. This reaction is a cornerstone of the acetamidomalonate synthesis of α-amino acids. The general workflow involves three key steps: enolate formation, alkylation, and subsequent hydrolysis and decarboxylation to yield the desired amino acid.

The choice of alkylating agent dictates the side chain of the resulting amino acid. A wide range of primary and some secondary alkyl halides can be employed.

Table 2: Representative Yields for the Alkylation of this compound in Amino Acid Synthesis

| Alkylating Agent | Resulting Amino Acid | Yield (%) | Reference(s) |

| Benzyl (B1604629) chloride | Phenylalanine | 65 | [4] |

| 2,6-Dimethylbenzyl bromide | 2,6-Dimethylphenylalanine | 87.9 | |

| 2,4,6-Trimethylbenzyl bromide | 2,4,6-Trimethylphenylalanine | 86.0 | |

| Gramine or its quaternary ammonium (B1175870) salt | Tryptophan | >90 | [4] |

| β-Propiolactone | Glutamic Acid | 87 | [4] |

Acylation

The acylation of the this compound enolate provides access to β-keto amino acid derivatives, which are valuable synthetic intermediates. Acylating agents such as acid chlorides or anhydrides can be used. The reaction proceeds via nucleophilic attack of the enolate on the carbonyl carbon of the acylating agent. It is important to note that O-acylation can be a competing side reaction. The use of magnesium chloride has been shown to promote C-acylation for diethyl malonate and may be applicable here.[5]

Michael Addition (Conjugate Addition)

As a soft nucleophile, the this compound enolate readily participates in Michael or 1,4-conjugate addition reactions with α,β-unsaturated carbonyl compounds.[6][7] This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of complex molecules containing the 1,5-dicarbonyl functionality. The enolate adds to the β-carbon of the Michael acceptor.

Experimental Protocols

Synthesis of this compound

A common and reliable method for the synthesis of this compound involves the nitrosation of diethyl malonate followed by reductive acylation.[8]

Materials:

-

Diethyl malonate

-

Sodium nitrite (B80452)

-

Glacial acetic acid

-

Water

-

Acetic anhydride (B1165640)

-

Zinc dust

-

Ether

Procedure:

-

Nitrosation: Diethyl malonate is dissolved in a mixture of glacial acetic acid and water and cooled in an ice bath. Sodium nitrite is added portion-wise while maintaining the temperature around 5 °C. After the addition is complete, the reaction is stirred for several hours. The product, diethyl isonitrosomalonate, is extracted with ether.[8]

-

Reductive Acylation: The ethereal solution of diethyl isonitrosomalonate is combined with acetic anhydride and glacial acetic acid. Zinc dust is added in small portions with vigorous stirring, maintaining the temperature between 40-50 °C. After the addition, the mixture is stirred for an additional 30 minutes. The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude product is purified by recrystallization from hot water to yield this compound as fine white crystals.[8]

General Protocol for Alkylation of this compound Enolate (Amino Acid Synthesis)

This protocol is a general guideline for the synthesis of α-amino acids via the alkylation of this compound. The specific alkylating agent, reaction times, and purification methods will vary depending on the target amino acid.

Materials:

-

This compound

-

Anhydrous ethanol (B145695)

-

Sodium metal

-

Alkyl halide (e.g., benzyl chloride for phenylalanine synthesis)

-

Hydrochloric acid (concentrated)

Procedure:

-

Enolate Formation: A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere. This compound is then added to this solution and stirred to ensure complete formation of the enolate.

-

Alkylation: The alkyl halide is added dropwise to the stirred enolate solution. The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

Hydrolysis and Decarboxylation: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then refluxed with concentrated hydrochloric acid for several hours to hydrolyze the ester and amide groups and to effect decarboxylation.

-

Isolation: The resulting amino acid is isolated by adjusting the pH of the solution to its isoelectric point, causing it to precipitate. The product is then collected by filtration and can be further purified by recrystallization.

Spectroscopic Data of this compound and its Derivatives

Spectroscopic analysis is crucial for the characterization of the starting material, intermediates, and final products.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features | Reference(s) |

| ¹H NMR | δ (ppm): 1.30 (t, 6H), 2.08 (s, 3H), 4.27 (m, 4H), 5.18 (d, 1H), 6.67 (d, 1H) | |

| ¹³C NMR | δ (ppm): 14.0, 22.8, 56.5, 62.6, 166.5, 169.9 | |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~1740 (C=O ester stretch), ~1680 (C=O amide I stretch) | [8] |

Spectroscopic Data for Alkylated Products (N-Acetyl-α-amino acid ethyl esters):

The spectroscopic data for the direct alkylation products can be complex. After hydrolysis and decarboxylation, the resulting N-acetyl amino acids and their esters have been characterized more extensively.

-

¹H NMR: The chemical shifts of the α-proton in N-acetyl-α-amino acid esters typically appear in the range of 4.3-4.8 ppm. The exact chemical shift and coupling patterns will depend on the nature of the side chain (R-group).[9][10]

-

¹³C NMR: The carbonyl carbons of the ester and amide groups typically resonate in the range of 170-175 ppm. The α-carbon signal appears around 50-60 ppm.[11][12]

-

IR Spectroscopy: Characteristic bands include the N-H stretch around 3300 cm⁻¹, the ester C=O stretch around 1735-1750 cm⁻¹, and the amide I band around 1650 cm⁻¹.[5][7]

Conclusion

The this compound enolate is a highly valuable and versatile nucleophile in organic synthesis. Its reactivity, particularly in alkylation reactions, provides a robust and reliable method for the synthesis of a diverse range of α-amino acids. The acylation and Michael addition reactions of this enolate further expand its synthetic utility, offering pathways to more complex and functionalized molecules. This guide has provided a detailed overview of the core reactivity of the this compound enolate, supported by quantitative data and experimental protocols, to aid researchers and professionals in the fields of chemistry and drug development in the effective application of this important synthetic intermediate.

References

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. compoundchem.com [compoundchem.com]

- 3. Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 12. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Hydrolysis of Diethylacetamidomalonate: Synthesis of α-Amino Acids via the Aminomalonic Acid Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl acetamidomalonate (DEAM) is a pivotal precursor in the laboratory and industrial synthesis of a wide array of natural and unnatural α-amino acids.[1] Its structure represents a stable, protected form of the otherwise unstable aminomalonic acid, making it an ideal starting point for the versatile malonic ester synthesis pathway.[1][2] This technical guide provides an in-depth examination of the hydrolysis of DEAM, a critical step that leads to the formation of a transient aminomalonic acid derivative, which subsequently undergoes decarboxylation to yield the target α-amino acid.[3] This document details the underlying mechanisms, comprehensive experimental protocols, and quantitative data for this robust synthetic method, aimed at professionals in organic chemistry and drug development.

The Core Transformation: From Protected Precursor to α-Amino Acid

The synthesis of α-amino acids using diethyl acetamidomalonate is a well-established and highly effective methodology, typically proceeding in three main stages:

-

Deprotonation: The active methylene (B1212753) group of DEAM is deprotonated using a suitable base, commonly sodium ethoxide, to form a reactive enolate.[4]

-

Alkylation: The nucleophilic enolate is reacted with an alkyl halide (R-X) in an SN2 reaction to introduce the desired side chain (R-group) to the α-carbon.[5]

-

Hydrolysis and Decarboxylation: The alkylated diethyl acetamidomalonate intermediate undergoes hydrolysis of its two ester groups and the N-acetyl (amide) group, followed by decarboxylation, to yield the final racemic α-amino acid.[3]

This guide focuses on the third and final stage. The hydrolysis step is crucial as it unmasks the functional groups, leading to the formation of a substituted aminomalonic acid. However, aminomalonic acid itself is known to be a relatively unstable compound, prone to spontaneous decarboxylation, particularly when heated under acidic conditions.[6][7] Consequently, the hydrolysis and decarboxylation steps are almost invariably performed concurrently in a single pot to directly afford the stable and valuable α-amino acid product.[8]

The overall transformation is depicted below:

Figure 1: General scheme for the conversion of an alkylated diethyl acetamidomalonate to an α-amino acid.

Mechanism of Hydrolysis and Decarboxylation

The reaction is typically carried out by refluxing the alkylated malonate ester in a strong acid, such as concentrated hydrochloric acid, or a strong base like sodium hydroxide (B78521).

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygens of both the esters and the amide are protonated, rendering their respective carbonyl carbons more electrophilic and susceptible to nucleophilic attack by water. This process is repeated for all three groups, yielding a protonated aminomalonic acid derivative.

-

Base-Catalyzed Saponification: In the presence of a strong base (e.g., NaOH), the hydroxide ion directly attacks the electrophilic carbonyl carbons of the ester groups in a saponification reaction, yielding carboxylate salts. The amide hydrolysis is typically slower and may require more forcing conditions. Subsequent acidification protonates the carboxylates and the amino group.

Regardless of the catalytic method, the resulting substituted aminomalonic acid readily undergoes decarboxylation upon heating. This is a classic example of the decarboxylation of a β-keto acid (or in this case, a β-amino acid with two carboxyl groups), which proceeds through a cyclic transition state to eliminate carbon dioxide and form the final product.

Experimental Protocols

The following is a generalized protocol for the hydrolysis and decarboxylation of an alkylated diethyl acetamidomalonate to produce an α-amino acid. The specific quantities and reaction times may be optimized for different substrates.

Protocol: Acid-Catalyzed Hydrolysis and Decarboxylation

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the alkylated diethyl acetamidomalonate (1.0 equivalent).

-

Addition of Acid: Add an excess of concentrated hydrochloric acid (e.g., 6M HCl).

-

Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). Typical reaction times range from 4 to 6 hours.

-

Cooling and Crystallization: Once the reaction is complete, cool the mixture to room temperature, and then further in an ice bath. The α-amino acid hydrochloride product will often crystallize out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold water or ethanol.

-

Purification: The crude amino acid hydrochloride can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

Figure 2: Workflow for acid-catalyzed hydrolysis and decarboxylation.

Quantitative Data Summary

The acetamidomalonate synthesis is a high-yielding method for a variety of amino acids. The table below summarizes reported yields for the overall conversion of an alkylated diethyl acetamidomalonate to the final α-amino acid product.

| Target α-Amino Acid | Alkylating Agent | Overall Yield (%) | Reference |

| Phenylalanine | Benzyl chloride | 65% | [1] |

| Tryptophan | Gramine | >90% | [1] |

| Glutamic Acid | Propiolactone | 87% | [1] |

| Leucine | Isobutyl bromide | 30-50% (as N-acetyl derivative) | [9] |

| Norvaline | Propyl bromide | ~60% (as N-acetyl derivative) | [9] |

Note: The yields represent the final, isolated product after hydrolysis and decarboxylation. Data on the direct yield of the unstable aminomalonic acid intermediate is generally not available.[10]

Conclusion

The hydrolysis of alkylated diethylacetamidomalonate is a fundamental and indispensable step in a powerful synthetic route to α-amino acids. While the reaction proceeds through a key aminomalonic acid intermediate, the inherent instability of this species drives the reaction forward to the stable and synthetically valuable α-amino acid. This one-pot hydrolysis and decarboxylation procedure is noted for its reliability and applicability to a diverse range of substrates, solidifying its importance for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

- 1. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Ch27 : Synthesis of amino acids [chem.ucalgary.ca]

- 4. Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. homework.study.com [homework.study.com]

- 6. Aminomalonic acid: identification in Escherichia coli and atherosclerotic plaque - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aminomalonic acid. Spontaneous decarboxylation and reaction with 5-deoxypyridoxal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Diethylacetamidomalonate in Unnatural Amino Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of unnatural amino acids (UAAs) is a cornerstone of modern medicinal chemistry and drug discovery. These novel building blocks, when incorporated into peptides and other molecular scaffolds, can impart enhanced stability, novel functionalities, and improved pharmacological properties.[1] Diethylacetamidomalonate (DEAM) has emerged as a versatile and reliable starting material for the synthesis of a wide array of racemic α-amino acids, including those with unnatural side chains.[2][3][4] This is achieved through a robust and well-established chemical pathway involving alkylation, hydrolysis, and decarboxylation.[3][5]

These application notes provide detailed protocols and quantitative data for the synthesis of select unnatural amino acids using this compound. Furthermore, we explore the application of such UAAs in the context of G protein-coupled receptor (GPCR) signaling, a critical area of drug development.

Data Presentation

The following table summarizes the yields of various unnatural amino acids synthesized using this compound. This data provides a comparative reference for researchers planning their synthetic strategies.

| Unnatural Amino Acid | Alkylating Agent | Overall Yield (%) | Reference |

| Racemic 2,6-Dimethylphenylalanine | 2,6-Dimethylbenzyl bromide | 87.9 | [6] |

| Racemic 2,4,6-Trimethylphenylalanine | 2,4,6-Trimethylbenzyl bromide | 86.0 | [6] |

| Racemic Phenylalanine | Benzyl chloride | 65 | [4] |

| Racemic Tryptophan | Gramine | >90 | [4] |

| Racemic Glutamic Acid | Propiolactone | 87 | [4] |

Experimental Protocols

The synthesis of unnatural amino acids from this compound follows a general three-step procedure: alkylation of the malonate, followed by hydrolysis of the ester and amide groups, and finally decarboxylation to yield the desired amino acid.

General Synthetic Workflow

The overall synthetic scheme for the preparation of unnatural amino acids from this compound is depicted below.

Caption: General workflow for unnatural amino acid synthesis using DEAM.

Protocol 1: Synthesis of Racemic 2,6-Dimethylphenylalanine

This protocol is adapted from the synthesis of substituted phenylalanine analogs.[6]

Step 1: Alkylation

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal (1.0 eq) in absolute ethanol (B145695) to prepare sodium ethoxide.

-

To the freshly prepared sodium ethoxide solution, add this compound (1.05 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

-

Add 2,6-dimethylbenzyl bromide (1.0 eq) dropwise to the enolate solution.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-